4-Bromomethyl-4'-nitrobenzophenone

Description

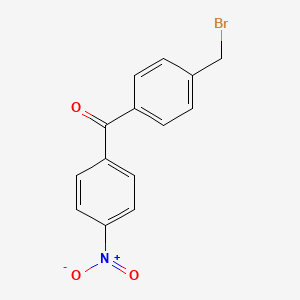

4-Bromomethyl-4'-nitrobenzophenone (C₁₄H₁₀BrNO₃) is a benzophenone derivative featuring a bromomethyl (-CH₂Br) group at the 4-position and a nitro (-NO₂) group at the 4'-position. It is synthesized as a light-yellow crystalline solid with a melting point of 124–125°C . Its ¹H NMR spectrum includes characteristic signals at δ 4.54 (s, 2H, CH₂Br), 7.55 (d, J = 8.1 Hz, aromatic protons), 7.90 (d, J = 7.9 Hz, aromatic protons), and 8.40 (d, J = 8.8 Hz, aromatic protons adjacent to NO₂) . This compound is primarily used as an intermediate in organic synthesis, particularly in the development of sigma receptor ligands and other pharmacologically active molecules .

Properties

CAS No. |

120712-34-7 |

|---|---|

Molecular Formula |

C14H10BrNO3 |

Molecular Weight |

320.14 g/mol |

IUPAC Name |

[4-(bromomethyl)phenyl]-(4-nitrophenyl)methanone |

InChI |

InChI=1S/C14H10BrNO3/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)16(18)19/h1-8H,9H2 |

InChI Key |

XZWWQXQBOBGNCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-bromomethyl-4'-nitrobenzophenone can be contextualized by comparing it to benzophenone derivatives with analogous substituents. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity: The bromomethyl group in this compound provides a reactive site for alkylation or cross-coupling reactions, making it valuable in synthesizing complex molecules . In contrast, chloro and fluoro substituents (e.g., in 4-chloro-4'-nitrobenzophenone) are less reactive in nucleophilic substitutions but contribute to electronic modulation of the aromatic ring . Nitro groups (common in all compared compounds) strongly withdraw electrons, directing subsequent reactions to meta or para positions depending on other substituents .

Positional Isomerism: For example, 4-chloro-3-nitrobenzophenone (NO₂ at 3-position) vs. 4-chloro-4'-nitrobenzophenone (NO₂ at 4'-position) exhibit distinct reactivity patterns due to differences in electronic and steric effects .

Applications: Pharmaceuticals: Chloro-nitro derivatives (e.g., 4-chloro-3-nitrobenzophenone) dominate in drug intermediate synthesis due to cost-effectiveness and stability .

Market Trends: The global market for nitrobenzophenone derivatives (e.g., 4-chloro-3-nitrobenzophenone) is projected to grow at a CAGR of XX%, driven by pharmaceutical demand . Brominated variants, while niche, are critical in bespoke organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.